2-[(5Z)-5-[(4-乙氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]-N-(4-羟基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction. The ethoxyphenyl and hydroxyphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiazolidine ring and the various substituents. The ethoxyphenyl and hydroxyphenyl groups could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The thiazolidine ring could be opened under acidic or basic conditions. The sulfanylidene group could potentially act as a nucleophile in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the potential for intramolecular hydrogen bonding could all influence its properties .科学研究应用
抗菌特性
一系列与该化合物相似的噻唑烷-4-酮衍生物已被合成并评估其作为抗菌剂的潜力。这些化合物已显示出有希望的体外抗菌活性,可对抗各种细菌,如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌,并具有抗真菌活性,可对抗黑曲霉和白色念珠菌 (Baviskar, Khadabadi, & Deore, 2013)。
抗肿瘤活性
与 2-[(5Z)-5-[(4-乙氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]-N-(4-羟基苯基)乙酰胺 结构相关的化合物已对其抗肿瘤特性进行了评估。它们对各种人类癌细胞系表现出中度活性,对 CCRF-CEM 白血病细胞系特别有效 (Horishny & Matiychuk, 2021)。
抗氧化特性
与该化合物相似的噻唑烷衍生物的研究表明,它们可以具有显着的抗氧化特性。其中一些化合物在抗氧化能力方面与抗坏血酸相比具有优势 (Čačić 等人,2010)。
化学结构分析
研究还集中在阐明相关噻唑烷衍生物的晶体结构。了解这些结构对于药物应用和进一步的药物开发至关重要 (Galushchinskiy, Slepukhin, & Obydennov, 2017)。
未来方向
属性
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-2-26-16-9-3-13(4-10-16)11-17-19(25)22(20(27)28-17)12-18(24)21-14-5-7-15(23)8-6-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWWWCGKTDJYBL-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。